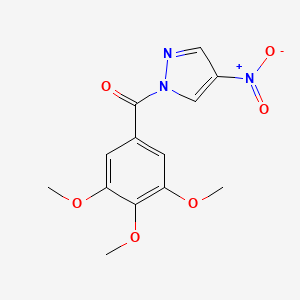
N'-cyclopentylidene-2-hydroxy-2,2-diphenylacetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclopentylidene-2-hydroxy-2,2-diphenylacetohydrazide, also known as CPTH, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound has been found to exhibit anti-cancer, anti-inflammatory, and anti-viral properties, making it a promising candidate for the development of new drugs.
Mechanism of Action
N'-cyclopentylidene-2-hydroxy-2,2-diphenylacetohydrazide exerts its effects by inhibiting the activity of specific enzymes and transcription factors. HDACs are enzymes that remove acetyl groups from histones, which play a role in the regulation of gene expression. By inhibiting the activity of HDACs, N'-cyclopentylidene-2-hydroxy-2,2-diphenylacetohydrazide can alter the expression of genes that are involved in cell growth and differentiation, leading to anti-cancer effects. NF-κB is a transcription factor that plays a role in the regulation of the immune response. By inhibiting the activity of NF-κB, N'-cyclopentylidene-2-hydroxy-2,2-diphenylacetohydrazide can reduce inflammation and prevent the activation of immune cells.
Biochemical and Physiological Effects
N'-cyclopentylidene-2-hydroxy-2,2-diphenylacetohydrazide has been found to exhibit a range of biochemical and physiological effects. In vitro studies have shown that N'-cyclopentylidene-2-hydroxy-2,2-diphenylacetohydrazide can induce cell cycle arrest and apoptosis in cancer cells, leading to cell death. N'-cyclopentylidene-2-hydroxy-2,2-diphenylacetohydrazide has also been found to reduce the production of pro-inflammatory cytokines, such as tumor necrosis factor alpha (TNF-α) and interleukin-6 (IL-6), leading to anti-inflammatory effects. Additionally, N'-cyclopentylidene-2-hydroxy-2,2-diphenylacetohydrazide has been found to reduce the replication of HIV in vitro, indicating its potential as an anti-viral agent.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N'-cyclopentylidene-2-hydroxy-2,2-diphenylacetohydrazide in lab experiments is its specificity for HDACs and NF-κB. This allows researchers to study the effects of inhibiting these specific enzymes and transcription factors, without affecting other cellular processes. Additionally, N'-cyclopentylidene-2-hydroxy-2,2-diphenylacetohydrazide has been found to exhibit low toxicity in vitro, making it a safe compound to use in lab experiments. However, one limitation of using N'-cyclopentylidene-2-hydroxy-2,2-diphenylacetohydrazide is its poor solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several potential future directions for research on N'-cyclopentylidene-2-hydroxy-2,2-diphenylacetohydrazide. One area of interest is the development of N'-cyclopentylidene-2-hydroxy-2,2-diphenylacetohydrazide analogues with improved solubility and bioavailability. Another area of interest is the investigation of the effects of N'-cyclopentylidene-2-hydroxy-2,2-diphenylacetohydrazide in vivo, to determine its potential as a therapeutic agent for various diseases. Additionally, further research is needed to elucidate the mechanisms of action of N'-cyclopentylidene-2-hydroxy-2,2-diphenylacetohydrazide, and to identify potential targets for its use in the treatment of specific diseases.
Synthesis Methods
N'-cyclopentylidene-2-hydroxy-2,2-diphenylacetohydrazide can be synthesized through a multistep process that involves the reaction of cyclopentanone, hydrazine hydrate, and 2,2-diphenylacetic acid. The final product is obtained through a cyclization reaction that forms a five-membered ring.
Scientific Research Applications
N'-cyclopentylidene-2-hydroxy-2,2-diphenylacetohydrazide has been extensively studied for its potential therapeutic applications in various diseases. It has been found to exhibit anti-cancer properties by inhibiting the activity of histone deacetylases (HDACs), which are enzymes that play a role in the regulation of gene expression. N'-cyclopentylidene-2-hydroxy-2,2-diphenylacetohydrazide has also been found to exhibit anti-inflammatory properties by inhibiting the activity of nuclear factor kappa B (NF-κB), which is a transcription factor that plays a role in the regulation of the immune response. Additionally, N'-cyclopentylidene-2-hydroxy-2,2-diphenylacetohydrazide has been found to exhibit anti-viral properties by inhibiting the replication of human immunodeficiency virus (HIV).
properties
IUPAC Name |
N-(cyclopentylideneamino)-2-hydroxy-2,2-diphenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O2/c22-18(21-20-17-13-7-8-14-17)19(23,15-9-3-1-4-10-15)16-11-5-2-6-12-16/h1-6,9-12,23H,7-8,13-14H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNZNYLKSCQKCND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=NNC(=O)C(C2=CC=CC=C2)(C3=CC=CC=C3)O)C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![17-[(2,4-dimethoxybenzylidene)amino]-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B5739158.png)
![6-bromo-2-(4-ethoxyphenyl)-4-{[4-(4-methoxyphenyl)-1-piperazinyl]carbonyl}quinoline](/img/structure/B5739170.png)
![2-[(2-chlorobenzyl)thio]-N-(4-ethoxyphenyl)acetamide](/img/structure/B5739179.png)

![2-[(3-ethyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide](/img/structure/B5739200.png)
![N'-[(3,4-dichlorobenzoyl)oxy]-2-(2-oxo-1-pyrrolidinyl)ethanimidamide](/img/structure/B5739206.png)
![5-[3-(2-furyl)-2-propen-1-ylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5739212.png)
![4-chloro-2-{[4-(propionyloxy)benzoyl]amino}benzoic acid](/img/structure/B5739214.png)

![N-(2,4-dimethoxyphenyl)-2-[(6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B5739235.png)
![3-(difluoromethyl)-N-({5-[(3,5-dimethylphenoxy)methyl]-2-furyl}methylene)-5-(methylthio)-4H-1,2,4-triazol-4-amine](/img/structure/B5739242.png)
